molecular formula C14H12ClF2NO B13161641 2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B13161641
M. Wt: 283.70 g/mol
InChI Key: GKDYMAMSWFHOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic organic compound with the molecular formula C14H12ClF2NO. It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a pyrrole ring substituted with chloro, difluorophenyl, and dimethyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves multiple steps. One common method includes the reaction of 3,5-difluoroaniline with 2,5-dimethylpyrrole under specific conditions to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation but on a larger scale. The use of automated reactors and optimized reaction conditions ensures higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

Molecular Formula

C14H12ClF2NO

Molecular Weight

283.70 g/mol

IUPAC Name

2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone

InChI

InChI=1S/C14H12ClF2NO/c1-8-3-13(14(19)7-15)9(2)18(8)12-5-10(16)4-11(17)6-12/h3-6H,7H2,1-2H3

InChI Key

GKDYMAMSWFHOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)F)F)C)C(=O)CCl

Origin of Product

United States

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